
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the 1,2,4-oxadiazole and quinazoline rings suggests a polycyclic structure, while the 2-chlorophenyl and isobutyl groups are likely to be attached as side chains .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the 2-chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carbonyl groups in the quinazoline-2,4-dione moiety could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of the polar 1,2,4-oxadiazole and quinazoline-2,4-dione groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Antitubercular Activity
Imidazole, the core moiety in this compound, has been investigated for its antitubercular properties. Researchers have explored its potential as a scaffold for designing novel drugs to combat tuberculosis, a global health concern. By modifying the substituents on the imidazole ring, scientists aim to enhance its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Agricultural Fungicides
While not directly related to the specific compound, imidazole derivatives have found applications in agriculture. For instance, benzoimidazotriazines have been synthesized and evaluated as potential fungicides. These compounds exhibit antifungal activity and may contribute to crop protection .
Quinazolinone Derivatives
The quinazolinone scaffold, which shares structural similarities with our compound, has attracted attention due to its diverse biological activities. Although not identical, the presence of quinazoline-like features warrants exploration. Researchers have studied quinazolinone derivatives for their antitumor, anti-inflammatory, and other pharmacological properties .
Antiviral Agents
Given the broad range of chemical and biological properties associated with imidazole-containing compounds, it’s worth investigating their potential as antiviral agents. Imidazole derivatives have been explored for their activity against various viruses, including RNA and DNA viruses. Their mode of action often involves inhibition of viral enzymes or interference with viral replication .
Anti-Inflammatory Properties
Imidazole-based compounds have demonstrated anti-inflammatory effects. By modulating immune responses and cytokine production, these molecules may find applications in managing inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Antioxidant Activity
Imidazole derivatives have been evaluated for their antioxidant potential. Their ability to scavenge free radicals and protect cells from oxidative damage makes them interesting candidates for further investigation in the field of oxidative stress-related diseases .
Antidiabetic Agents
Although not directly studied for our compound, imidazole derivatives have been explored as potential antidiabetic agents. Their influence on glucose metabolism and insulin sensitivity could offer therapeutic benefits for diabetes management .
Ulcerogenic Activity
Imidazole-containing compounds have been investigated for their ulcerogenic effects. Understanding their impact on gastric mucosa and ulcer formation is crucial for drug safety assessments .
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .
properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-13(2)11-26-20(27)15-8-4-6-10-17(15)25(21(26)28)12-18-23-19(24-29-18)14-7-3-5-9-16(14)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVBLKGETRPHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
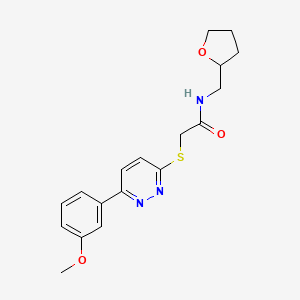
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)
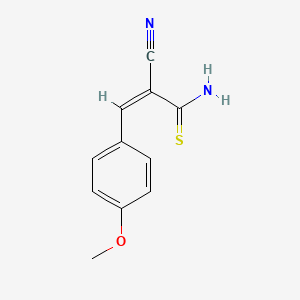
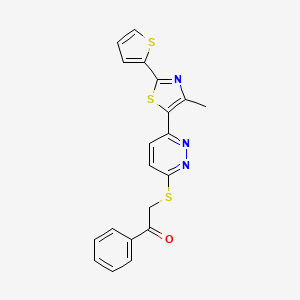
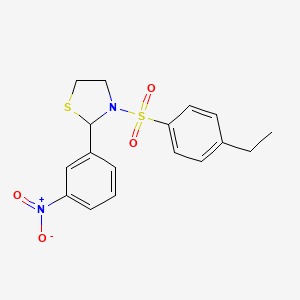
![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)
![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)
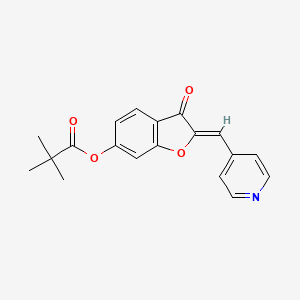
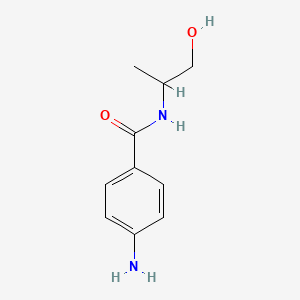
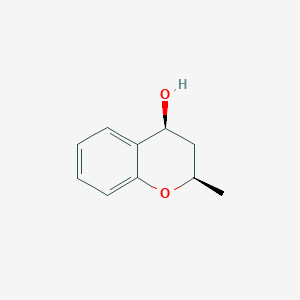
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)